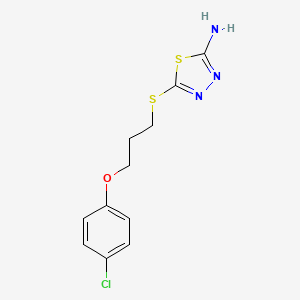
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorophenoxy group and a propylthio group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 3-(4-chlorophenoxy)propyl bromide.
Thiadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling: The final step involves the coupling of the thiadiazole intermediate with an amine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance product performance.
Mecanismo De Acción
The mechanism of action of 5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: This compound lacks the chlorophenoxy and propylthio groups, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine:
5-(3-(4-Methoxyphenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine: This compound features a methoxy group instead of a chloro group, leading to differences in electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C11H12ClN3OS2 |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
5-[3-(4-chlorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3OS2/c12-8-2-4-9(5-3-8)16-6-1-7-17-11-15-14-10(13)18-11/h2-5H,1,6-7H2,(H2,13,14) |
Clave InChI |
HFJVNIBUVRUVIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCSC2=NN=C(S2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


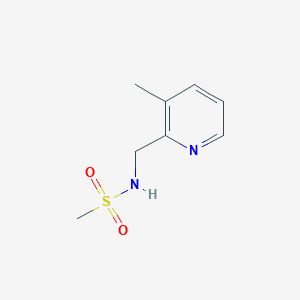

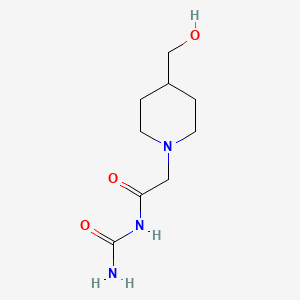
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)
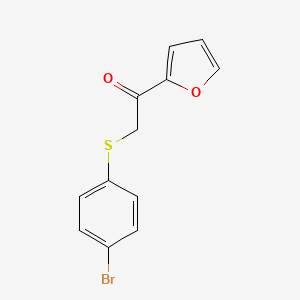
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)
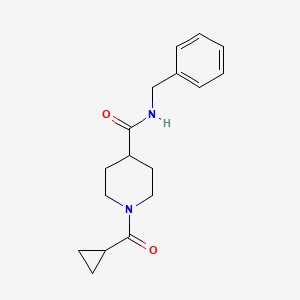
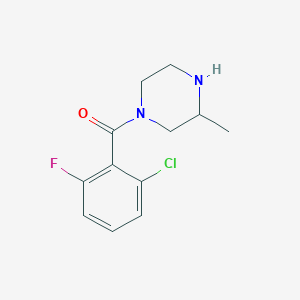
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
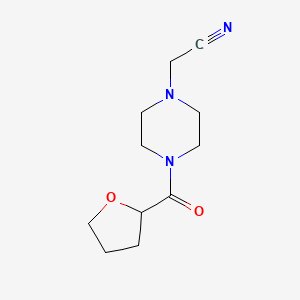
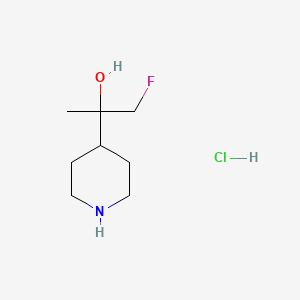
![1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)

